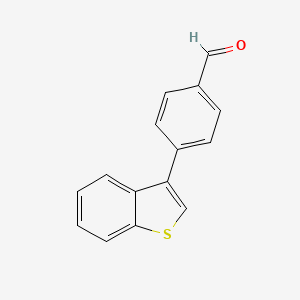
4-(1-Benzothien-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Benzothiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a benzaldehyde group attached to the benzothiophene moiety. It has a molecular formula of C15H10OS and a molecular weight of 238.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzothiophen-3-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-substituted benzothiophenes with benzaldehyde derivatives. For instance, the aryne reaction with alkynyl sulfides is a notable approach. This method involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of 4-(1-benzothiophen-3-yl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzothiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of 4-(1-benzothiophen-3-yl)benzoic acid.
Reduction: Formation of 4-(1-benzothiophen-3-yl)benzyl alcohol.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
4-(1-Benzothiophen-3-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of 4-(1-benzothiophen-3-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its biological activities may be attributed to its ability to modulate enzyme activities, such as protein kinases, and to interact with cellular signaling pathways . The specific molecular targets and pathways may vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
4-(1-Benzothiophen-3-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(1-Benzothiophen-5-yl)benzaldehyde: Similar structure but with the benzaldehyde group attached at a different position on the benzothiophene ring.
Thiophene derivatives: Compounds containing a thiophene ring with various substituents.
Benzothiophene derivatives: Compounds with different substituents on the benzothiophene ring, such as sertaconazole and raloxifene.
The uniqueness of 4-(1-benzothiophen-3-yl)benzaldehyde lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzothiophene derivatives.
Properties
Molecular Formula |
C15H10OS |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C15H10OS/c16-9-11-5-7-12(8-6-11)14-10-17-15-4-2-1-3-13(14)15/h1-10H |
InChI Key |
LOVKZCUQBPHIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


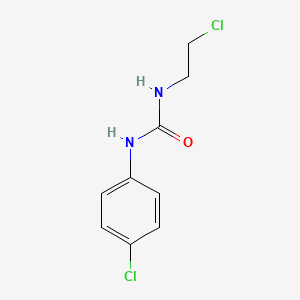
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
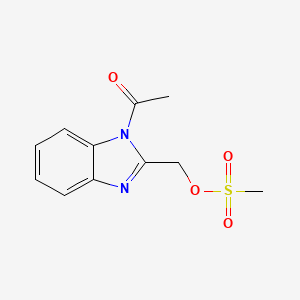
![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
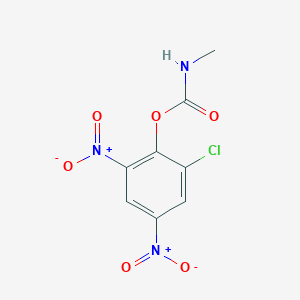
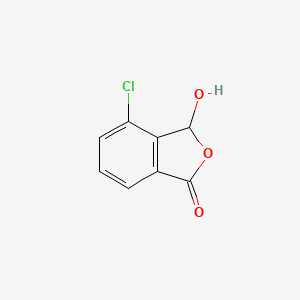

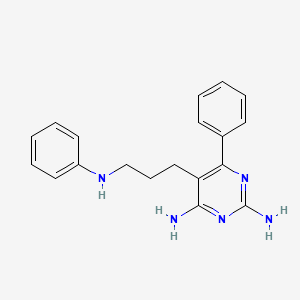
![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)
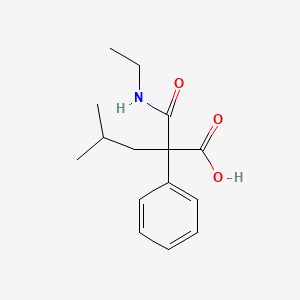
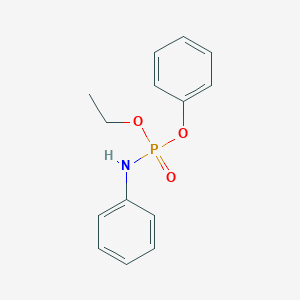

![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
